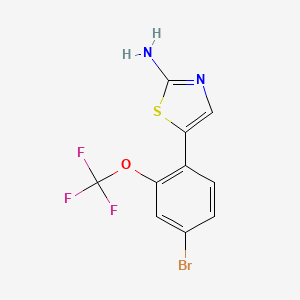

5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C10H6BrF3N2OS |

|---|---|

Molecular Weight |

339.13 g/mol |

IUPAC Name |

5-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H6BrF3N2OS/c11-5-1-2-6(8-4-16-9(15)18-8)7(3-5)17-10(12,13)14/h1-4H,(H2,15,16) |

InChI Key |

QOIZEHLCDFQZRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Core via Reaction of 2-Bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)ethanone with Thiourea

A common and efficient method involves the following steps:

Step 1: Preparation of 2-bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)ethanone

Starting from 4-bromo-2-(trifluoromethoxy)acetophenone, bromination at the α-position (adjacent to the carbonyl) is performed using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25 °C) to yield the α-bromo ketone intermediate.

Step 2: Cyclization with Thiourea

The α-bromo ketone is then reacted with thiourea in refluxing ethanol or another suitable solvent. This reaction proceeds through nucleophilic substitution of the bromine by the thiourea sulfur, followed by cyclization and ring closure to form the thiazole ring, yielding 5-(4-bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine.

-

The reaction is typically carried out at reflux temperature (~78 °C for ethanol) for several hours (4–12 h), with yields reported in the range of 60–85%. Purification is achieved by recrystallization or column chromatography.

Alternative Routes: Use of 2-Aminothiazole Intermediates

Some synthetic routes involve the initial formation of 2-aminothiazole derivatives followed by aromatic substitution to introduce the bromine and trifluoromethoxy groups. However, this method is less common due to the difficulty in selectively introducing these substituents on the aromatic ring after thiazole formation.

Use of Microwave Irradiation to Enhance Reaction Efficiency

Microwave-assisted synthesis has been reported to accelerate the cyclization step, reducing reaction times from hours to minutes while maintaining or improving yields. Reactions are typically conducted in polar solvents such as dimethylformamide (DMF) or acetonitrile under microwave irradiation at temperatures around 100–120 °C.

Representative Synthetic Scheme

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-bromo-2-(trifluoromethoxy)acetophenone with NBS in acetonitrile at 0–25 °C | 2-bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)ethanone | 75–85 | Controlled bromination to avoid polybromination |

| 2 | Reaction with thiourea in refluxing ethanol (78 °C) for 6–12 h | This compound | 60–80 | Cyclization and ring closure to form thiazole ring |

Characterization Techniques

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical shifts corresponding to the thiazole ring and aromatic protons.

- Mass Spectrometry (MS): Confirms molecular weight (approx. 339.13 g/mol).

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as amine (NH2), thiazole ring, and trifluoromethoxy substituent.

- Elemental Analysis: Verifies the composition consistent with C10H6BrF3N2OS.

Literature Data and Research Findings

- The reaction of substituted α-bromo ketones with thiourea is a well-established method for synthesizing 4-arylthiazol-2-amines, including derivatives with halogen and trifluoromethoxy substituents.

- The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which is advantageous in medicinal chemistry applications.

- Microwave-assisted methods have been shown to improve efficiency and yields in related thiazole syntheses, suggesting potential for application in this compound's preparation.

- Avoidance of toxic reagents like sodium cyanide is preferred; thus, the bromination and thiourea cyclization route is favored for routine synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| α-Bromo ketone + Thiourea | NBS or Br2, thiourea | Bromination at 0–25 °C; reflux in ethanol | Straightforward, moderate to high yield | Requires careful bromination control |

| Microwave-assisted cyclization | Same as above, microwave irradiation | Microwave heating at 100–120 °C, 10–30 min | Faster reaction, improved yields | Requires microwave reactor |

| Post-thiazole aromatic substitution | 2-Aminothiazole + halogenation reagents | Multiple steps, harsh conditions | Allows late-stage modification | Lower selectivity, complex steps |

Chemical Reactions Analysis

5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Synthetic Routes: Thiazol-2-amine derivatives are often synthesized via cyclization of substituted acetophenones with thiourea and bromine, as seen in . Modifications to the phenyl ring (e.g., trifluoromethoxy vs. nitro) require tailored reagents and conditions .

- Biological Activity : The trifluoromethoxy group in the target compound enhances metabolic stability compared to methoxy or methyl groups, making it a candidate for prolonged therapeutic action. Thiadiazoles with nitro groups, however, may exhibit higher cytotoxicity .

- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar thiadiazole rings and dihedral angles between aromatic systems, which influence molecular packing and solubility .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine?

The compound can be synthesized via cyclocondensation of 4-bromo-2-(trifluoromethoxy)benzaldehyde with thiourea derivatives. A typical method involves refluxing precursors in chloroform with a base (e.g., K₂CO₃) to promote thiazole ring formation . Alternatively, POCl₃-mediated cyclization of thiosemicarbazides at elevated temperatures (~90°C) may be adapted from analogous thiadiazole syntheses . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, particularly the trifluoromethoxy group (δ ~75–85 ppm for CF₃ in ¹³C) and thiazole protons (δ ~6.5–8.5 ppm) .

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 337.0) and detects bromine isotopic patterns .

- Elemental analysis : Ensures stoichiometric agreement with C₁₀H₆BrF₃N₂OS.

Q. What purification strategies are effective for removing common byproducts?

Recrystallization from DMSO/water (2:1 v/v) or toluene/hexane mixtures yields high-purity crystals . For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water gradient) is advised.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s conformation?

SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and torsional deviations. For this compound:

- The thiazole ring’s dihedral angle with the bromophenyl group (~36.7°) and puckering parameters of substituents can be quantified .

- Intermolecular interactions (e.g., π-stacking, C–H⋯π) stabilize the crystal lattice, as observed in similar thiazol-2-amine derivatives .

Q. What strategies enable functionalization of the thiazole core for structure-activity relationship (SAR) studies?

- Suzuki-Miyaura coupling : The bromine substituent facilitates cross-coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .

- N-alkylation : Reacting the amine group with alkyl halides (e.g., 4-chlorobutanoyl chloride) in basic conditions introduces side chains for probing bioactivity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, identifying nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) into enzyme active sites (e.g., kinases) assess binding affinity, guided by crystallographic data from related antitumor thiazoles .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Systematic optimization via Design of Experiments (DoE) is recommended. For example:

- Vary solvent polarity (CHCl₃ vs. DMF) and base strength (K₂CO₃ vs. Cs₂CO₃) to identify optimal cyclization conditions .

- Monitor reaction progress by TLC or in-situ IR to pinpoint side reactions (e.g., hydrolysis of trifluoromethoxy groups).

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Antiproliferative assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, comparing IC₅₀ values to cisplatin .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR) using ADP-Glo™ kits, with structural insights from SAR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.